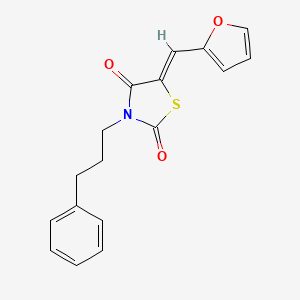
5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
説明
5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione, also known as FPTD, is a thiazolidinedione compound that has been extensively studied for its potential therapeutic applications. FPTD has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用機序
The mechanism of action of 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. PPAR-γ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPAR-γ has been shown to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
One advantage of using 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione in lab experiments is that the compound has been extensively studied and its pharmacological effects are well-characterized. Additionally, 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione in lab experiments is that its mechanism of action is not fully understood. Additionally, the compound may exhibit off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione. One area of focus could be the development of more potent and selective PPAR-γ agonists based on the structure of 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione. Additionally, the anti-inflammatory and anti-tumor effects of 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione could be further studied in animal models and clinical trials. Finally, the potential use of 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione as a therapeutic agent for diabetes could be explored in more detail.
科学的研究の応用
5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has also been found to exhibit anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
特性
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-16-15(12-14-9-5-11-21-14)22-17(20)18(16)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMBNKJCFSTIAQ-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC=CO3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC=CO3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(furan-2-ylmethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



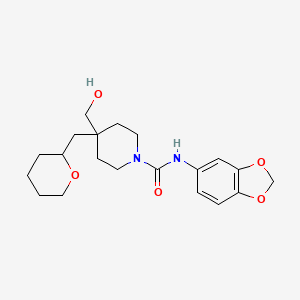
![2-chloro-3-[(2,4-difluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4773868.png)
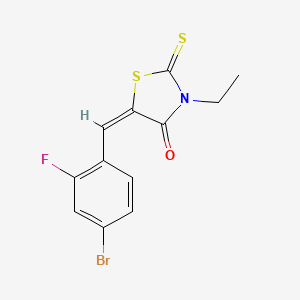
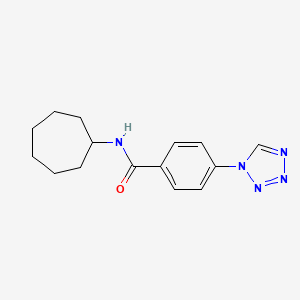
![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4773883.png)
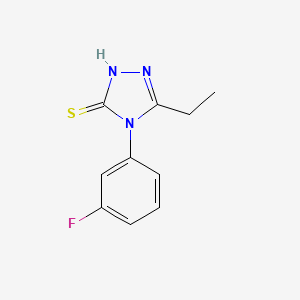
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4773913.png)
![5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4773916.png)
![4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4773934.png)
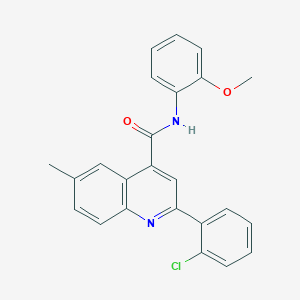
![N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4773952.png)
![5-{[4-(4-butylphenyl)-3-cyano-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4773955.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4773959.png)
![2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4773964.png)